molecular formula C14H22O4Pb B12506916 Cyclohexanecarboxylic acid, lead salt

Cyclohexanecarboxylic acid, lead salt

Cat. No.: B12506916
M. Wt: 461 g/mol
InChI Key: OJOJJFJFCMEQRM-UHFFFAOYSA-L
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Description

Cyclohexanecarboxylic acid, lead salt is a chemical compound derived from cyclohexanecarboxylic acid and lead. Cyclohexanecarboxylic acid is an organic compound with the formula C₆H₁₁CO₂H, known for its applications in organic synthesis and industrial processes . The lead salt of this acid is used in various specialized applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanecarboxylic acid can be synthesized through the hydrogenation of benzoic acid . The lead salt is typically prepared by reacting cyclohexanecarboxylic acid with a lead-containing compound, such as lead acetate or lead nitrate, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by filtration and drying.

Industrial Production Methods

In industrial settings, the production of cyclohexanecarboxylic acid, lead salt involves large-scale hydrogenation of benzoic acid followed by the reaction with lead compounds. The process is optimized for high yield and purity, with stringent controls to ensure the safety and environmental compliance of the production facility.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, lead salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Cyclohexanone, cyclohexanol

    Reduction: Cyclohexanecarboxylic acid

    Substitution: Various metal salts of cyclohexanecarboxylic acid

Scientific Research Applications

Cyclohexanecarboxylic acid, lead salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, lead salt involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, altering their structure and function. This can result in the inhibition of enzymatic activity or the disruption of cellular processes. The carboxylate group of cyclohexanecarboxylic acid also plays a role in the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound, used in similar applications but without the lead ion.

    Benzoic acid, lead salt: Another lead-containing compound with different reactivity and applications.

    Cyclohexylcarboxylic acid: A structurally similar compound with different chemical properties.

Uniqueness

Cyclohexanecarboxylic acid, lead salt is unique due to the presence of the lead ion, which imparts specific reactivity and applications not found in other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C14H22O4Pb

Molecular Weight

461 g/mol

IUPAC Name

cyclohexanecarboxylate;lead(2+)

InChI

InChI=1S/2C7H12O2.Pb/c2*8-7(9)6-4-2-1-3-5-6;/h2*6H,1-5H2,(H,8,9);/q;;+2/p-2

InChI Key

OJOJJFJFCMEQRM-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)C(=O)[O-].C1CCC(CC1)C(=O)[O-].[Pb+2]

Origin of Product

United States

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